Pyrene-4,5-oxide
Overview
Description
Pyrene-4,5-oxide is a member of phenanthrenes.
Scientific Research Applications
Formation and Metabolism in Biological Systems
Pyrene-4,5-oxide has been identified as a microsomal metabolite of polycyclic hydrocarbons like pyrene and benzo[a]pyrene. The formation of these epoxides, such as pyrene 4,5-oxide, involves NADPH-dependent mixed-function oxidases in rat liver microsomal incubation systems (Grover, Hewer, & Sims, 1972). Additionally, these epoxides can rearrange and react with various compounds, leading to different derivatives, highlighting their biochemical transformation potential.
Pyrene Degradation by Microbial Action
The degradation of pyrene by microbial species, resulting in the formation of pyrene cis- and trans-4,5-dihydrodiols, demonstrates the role of microorganisms in breaking down polycyclic aromatic hydrocarbons. The study of such microbial pathways is crucial for understanding environmental bioremediation processes (Heitkamp, Freeman, Miller, & Cerniglia, 1988).
Chemical Oxidation and Synthesis Applications
Pyrene and its derivatives, including pyrene 4,5-oxide, can be oxidized under mild conditions to produce diones or tetraones, showcasing their utility in chemical synthesis (Hu, Zhang, & Harris, 2005). This opens avenues in organic chemistry for the creation of complex molecules.
Environmental and Health Implications
Research into the carcinogenicity of various benzo[a]pyrene oxides, including the 4,5-oxide, on mouse skin highlights the health risks associated with exposure to these compounds. Understanding their carcinogenic potential is crucial for environmental and public health safety (Levin et al., 1976).
Advanced Material Applications
Pyrene-4,5-oxide derivatives have potential applications in the dispersion of materials like graphene. For instance, sodium 4-(pyrene-1-yl)butane-1-sulfonate has shown to enhance the stability of aqueous reduced graphene oxide dispersions, indicating its usefulness in nanotechnology and material science (Heard et al., 2019).
properties
CAS RN |
37496-00-7 |
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Product Name |
Pyrene-4,5-oxide |
Molecular Formula |
C16H10O |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-oxapentacyclo[7.6.2.02,4.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene |
InChI |
InChI=1S/C16H10O/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-16(12)17-15/h1-8,15-16H |
InChI Key |
RJCXKHSGIOKCID-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4C(O4)C5=CC=CC(=C53)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C4C(O4)C5=CC=CC(=C53)C=C2 |
synonyms |
pyrene 4,5-oxide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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